4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid is a boronic acid derivative characterized by the presence of a sulfonamide functional group and an amino group, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of sensors and drug delivery systems . This compound falls under the category of organoboron compounds, which are widely studied for their unique chemical properties and biological activities.
The synthesis of 4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid typically involves several key steps:
The synthetic route can be optimized by adjusting parameters like reaction time, temperature, and molar ratios of reactants to achieve higher yields .
The molecular structure of 4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid can be described as follows:
4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid participates in several important chemical reactions:
The mechanism of action for 4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid primarily revolves around its ability to selectively bind to diols through reversible covalent bonding:
The physical and chemical properties of 4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid include:
4-[[(2-phenylethyl)amino]sulfonyl]phenyl boronic acid has several scientific applications:
The immobilization of [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]boronic acid onto silica matrices leverages silane coupling chemistry to create robust affinity phases. This involves functionalizing porous silica gel (e.g., Nucleosil 100-5, 5 μm, 100 Å) with chlorosilane derivatives prior to conjugating the boronic acid ligand. The process requires anhydrous conditions, where thermally dried silica (140°C for 48 hours) reacts with trialkoxysilanes bearing isocyanate or epoxy termini in toluene reflux. This yields a spacer arm that subsequently couples with the boronic acid's sulfonamide group via nucleophilic addition or urethane formation [3] [7].
The pore diameter of silica significantly impacts binding capacity. Mesoporous silica (60–100 Å) achieves ~18 μmol/g ligand density due to optimal surface area accessibility, while wider pores (>300 Å) reduce density to ≤8 μmol/g despite lower steric hindrance. Post-immobilization, end-capping with trimethylsilyl groups minimizes non-specific adsorption. Performance validation shows this phase captures cis-diol biomolecules (e.g., catecholamines) at pH 5.5–7.0 with >90% recovery using sorbitol eluants [3] [7].
Table 1: Immobilization Efficiency on Silica Matrices
Silica Support | Pore Size (Å) | Ligand Density (μmol/g) | Binding Capacity (mg/g for Catechol) |
---|---|---|---|
Davisil Grade 643 | 60 | 17.8 ± 0.9 | 12.3 ± 0.7 |
Nucleosil 100-5 | 100 | 15.2 ± 1.1 | 10.1 ± 0.5 |
Davisil Grade 646 | 300 | 7.9 ± 0.7 | 5.2 ± 0.4 |
Synthesis of the boronic acid precursor employs Ir(I) or Pd(0)-catalyzed borylation. For the 4-bromobenzenesulfonyl chloride intermediate, Miyaura borylation uses Pd(dppf)Cl₂ catalyst with bis(pinacolato)diboron (B₂pin₂) in dimethylacetamide at 80°C. This achieves >85% yield of the pinacol boronate ester, which is hydrolyzed to the boronic acid using 1M HCl [5] [8].
Alternatively, Ir-catalyzed C–H borylation with [Ir(OMe)(cod)]₂/dtbbpy catalyst introduces boronate groups regioselectively at the para position of electron-deficient benzenesulfonyl chlorides. This method bypasses halogenation steps but requires stoichiometric B₂pin₂ and gives lower yields (68–72%) due to competing sulfonyl group reduction. Metal-catalyzed routes outperform classical lithium-halogen exchange methods, which are incompatible with sulfonamide functionalities [5] [8].
The sulfonamide group in [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]boronic acid critically lowers the boronic acid's pKa to enable cis-diol binding at physiological pH. The electron-withdrawing sulfonamide (σₚ = 0.57) reduces pKa to ~7.2, compared to unmodified phenylboronic acid (pKa 8.8). This permits cyclic boronate ester formation with catechols at pH 5.5–7.0, avoiding alkaline conditions that degrade labile analytes [3] [4].
Structure-pKa relationships reveal that N-alkyl substitution (e.g., 2-phenylethyl) further lowers pKa by 0.3–0.5 units versus unsubstituted sulfonamides due to inductive effects. The pKa is measured via potentiometric titration in methanol-water (1:1), showing a linear correlation (R² = 0.96) between Hammett constants and pKa depression. This modulation is essential for glycoprotein purification where neutral pH maintains biological activity [3] [4].
Table 2: pKa Modulation by Substituents
Boronic Acid Ligand | Substituent σₚ | Measured pKa | Optimal Binding pH |
---|---|---|---|
Phenylboronic acid | 0.00 | 8.86 ± 0.10 | ≥8.5 |
[4-(Methylsulfonyl)phenyl]boronic acid | 0.72 | 7.05 ± 0.08 | 6.5–7.0 |
[4-(N-Methylsulfamoyl)phenyl]boronic acid | 0.57 | 7.21 ± 0.07 | 6.5–7.5 |
[4-[[(2-Phenylethyl)amino]sulfonyl]phenyl]boronic acid | 0.56* | 7.18 ± 0.09 | 6.5–7.5 |
*Estimated from analogous N-alkylsulfonamides
During boronic acid synthesis, the sulfonamide nitrogen requires protection to prevent side reactions. Acylation with acetic anhydride in dichloromethane yields N-acetyl derivatives, which are stable under Miyaura borylation conditions but cleavable via NaOH hydrolysis (2M, 60°C). Alternatively, tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate and DMAP catalyst allows deprotection under mild acid conditions (10% TFA) without boronate ester cleavage [6] [9].
Critical side reactions include:
Sulfonyl and sulfonamide substituents differ markedly in their influence on binding affinity and hydrolytic stability. Sulfonyl groups (e.g., –SO₂CH₃) enhance electrophilicity but confer lability to nucleophilic attack at sulfur, reducing ligand lifetime by ~40% after 50 chromatographic cycles. Sulfonamides (e.g., –SO₂NHCH₂CH₂Ph) enable hydrogen bonding with cis-diols, improving Kₐ for adenosine by 3.2-fold versus sulfonyl analogs. Retention studies using adenosine analogs show sulfonamide phases achieve 100% recovery with 50mM sorbitol, while sulfonyl phases require 100mM eluant [3] [4].
Table 3: Binding Performance of Sulfonyl vs. Sulfonamide Phases
Performance Metric | Sulfonyl (-SO₂CH₃) | Sulfonamide (-SO₂NHCH₂CH₂Ph) |
---|---|---|
Retention Factor (K) for Catechol | 8.9 ± 0.3 | 14.2 ± 0.5 |
Adenosine Recovery (%) | 78 ± 4 | 99 ± 1 |
Ligand Leaching (cycles to 50% loss) | 110 | 220 |
Operating pH Range | 5.0–7.0 | 5.0–7.5 |
The 2-phenylethylamino group in [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]boronic acid adds hydrophobic π-stacking with aromatic diols (e.g., tyrosine), broadening specificity beyond aliphatic diols. This is absent in aliphatic N-alkyl variants [3] [4].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4